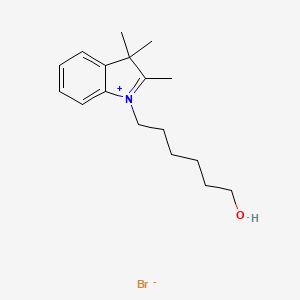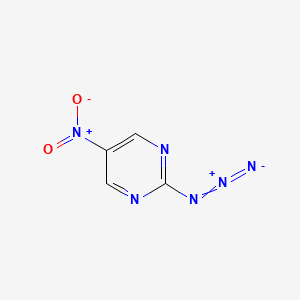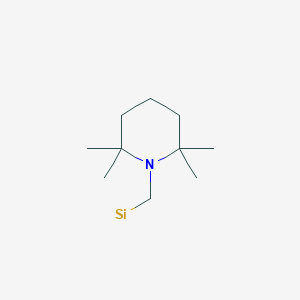
CID 78062753
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “CID 78062753” is a potent and selective small molecule inhibitor of protein kinase D. This compound has garnered significant interest due to its ability to inhibit protein kinase D with high specificity, making it a valuable tool in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 78062753 involves a multi-step process starting with the preparation of the core structure. The initial step typically involves the formation of a benzoxoloazepinolone scaffold, followed by the introduction of specific functional groups to enhance its inhibitory activity. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The process involves rigorous quality control measures to ensure consistency and purity. The use of automated reactors and continuous flow systems helps in maintaining the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
CID 78062753 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, enhancing its activity or stability.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties.
Aplicaciones Científicas De Investigación
CID 78062753 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study protein kinase D inhibition and its effects on various biochemical pathways.
Biology: Employed in studies involving cell signaling, proliferation, and differentiation.
Medicine: Investigated for its potential therapeutic applications in diseases where protein kinase D plays a crucial role, such as cancer and cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting protein kinase D.
Mecanismo De Acción
CID 78062753 exerts its effects by selectively inhibiting protein kinase D. The compound binds to the active site of protein kinase D, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts various cellular processes, including cell proliferation, migration, and survival, making it a valuable tool in cancer research and therapy.
Comparación Con Compuestos Similares
Similar Compounds
CID 755673: Another potent inhibitor of protein kinase D with similar inhibitory activity.
CID 755673-1: A derivative with slight modifications to enhance its selectivity and potency.
Uniqueness
CID 78062753 stands out due to its high specificity and potency in inhibiting protein kinase D. Its unique chemical structure allows for selective binding to the active site, making it a preferred choice in research applications where precise inhibition is required.
Propiedades
Fórmula molecular |
C10H20NSi |
|---|---|
Peso molecular |
182.36 g/mol |
InChI |
InChI=1S/C10H20NSi/c1-9(2)6-5-7-10(3,4)11(9)8-12/h5-8H2,1-4H3 |
Clave InChI |
SAGVTJICUAPMNX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(N1C[Si])(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)-](/img/structure/B14240962.png)
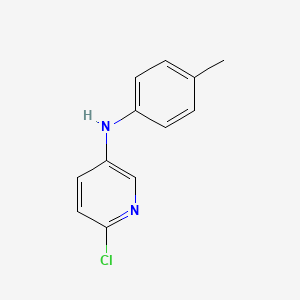

![2H-Indol-2-one, 3-[(2-chlorophenyl)methylene]-1,3-dihydro-](/img/structure/B14240970.png)
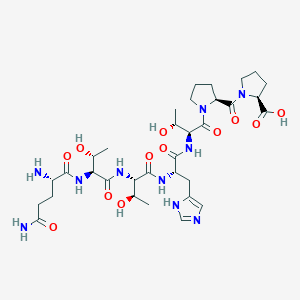
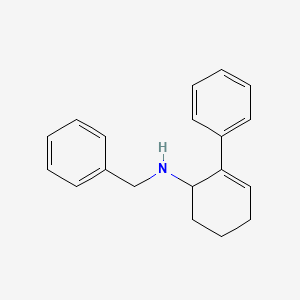
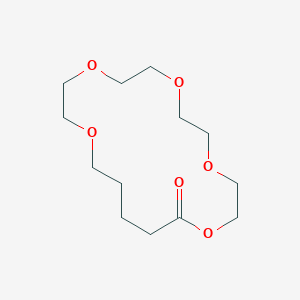
![[(S)-2-Methyl-1-((S)-3,3,3-trifluoro-1-isopropyl-2-oxo-propylcarbamoyl)-propyl]-carbamic acid, benzyl ester](/img/structure/B14240996.png)
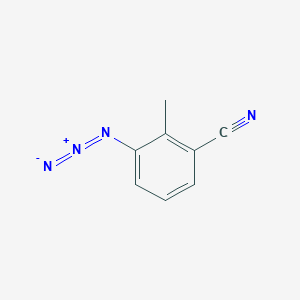
![Tributyl[(tetradecyloxy)methyl]phosphanium bromide](/img/structure/B14241003.png)
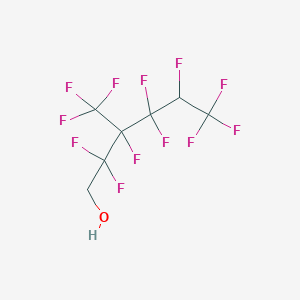
![[1,3]Thiazolo[5,4-c][1,2]oxazole](/img/structure/B14241018.png)
